molecular formula C20H16Cl2N2O2S B2619530 4-[5-(3,4-dichlorobenzoyl)-3-(pyridin-2-yl)thiophen-2-yl]morpholine CAS No. 339023-23-3

4-[5-(3,4-dichlorobenzoyl)-3-(pyridin-2-yl)thiophen-2-yl]morpholine

Cat. No.: B2619530
CAS No.: 339023-23-3
M. Wt: 419.32
InChI Key: UXPZZGHVSYVHDK-UHFFFAOYSA-N
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Description

4-[5-(3,4-dichlorobenzoyl)-3-(pyridin-2-yl)thiophen-2-yl]morpholine is a complex organic compound that features a morpholine ring, a thiophene ring, and a dichlorobenzoyl group

Preparation Methods

The synthesis of 4-[5-(3,4-dichlorobenzoyl)-3-(pyridin-2-yl)thiophen-2-yl]morpholine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often involve palladium catalysts and boron reagents . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like toluene, catalysts like palladium, and bases like potassium carbonate. Major products formed depend on the specific reaction conditions but often include derivatives with modified functional groups.

Scientific Research Applications

4-[5-(3,4-dichlorobenzoyl)-3-(pyridin-2-yl)thiophen-2-yl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets. The dichlorobenzoyl group and the pyridine ring can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The thiophene ring may also play a role in stabilizing these interactions through π-π stacking or other non-covalent interactions.

Comparison with Similar Compounds

Similar compounds include other morpholine derivatives and thiophene-containing molecules. For example:

The uniqueness of 4-[5-(3,4-dichlorobenzoyl)-3-(pyridin-2-yl)thiophen-2-yl]morpholine lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

(3,4-dichlorophenyl)-(5-morpholin-4-yl-4-pyridin-2-ylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O2S/c21-15-5-4-13(11-16(15)22)19(25)18-12-14(17-3-1-2-6-23-17)20(27-18)24-7-9-26-10-8-24/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPZZGHVSYVHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(S2)C(=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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